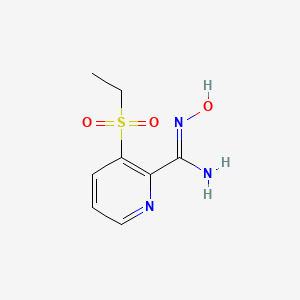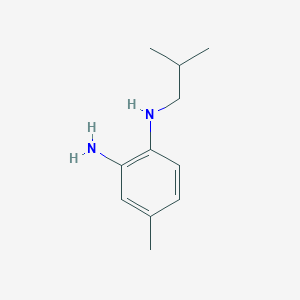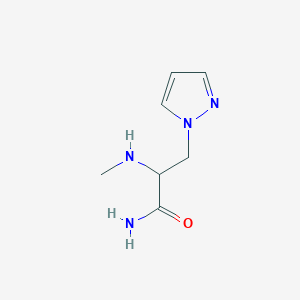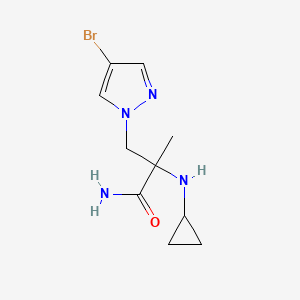
3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethanesulfonyl group attached to a pyridine ring, along with a hydroxypyridine carboximidamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide typically involves multiple steps. One common method starts with the preparation of the pyridine-2-carboximidamide core, followed by the introduction of the ethanesulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, the use of triethylamine as a base and ethanesulfonyl chloride as a sulfonating agent under controlled temperature conditions is a common approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The ethanesulfonyl group can act as a reactive site for binding to enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(methanesulfonyl)-N’-hydroxypyridine-2-carboximidamide
- 3-(propylsulfonyl)-N’-hydroxypyridine-2-carboximidamide
- 3-(butanesulfonyl)-N’-hydroxypyridine-2-carboximidamide
Uniqueness
Compared to similar compounds, 3-(ethanesulfonyl)-N’-hydroxypyridine-2-carboximidamide exhibits unique properties due to the specific length and structure of the ethanesulfonyl group. This can affect its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research applications .
Propriétés
Formule moléculaire |
C8H11N3O3S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
3-ethylsulfonyl-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C8H11N3O3S/c1-2-15(13,14)6-4-3-5-10-7(6)8(9)11-12/h3-5,12H,2H2,1H3,(H2,9,11) |
Clé InChI |
USDFSLAALXXADW-UHFFFAOYSA-N |
SMILES isomérique |
CCS(=O)(=O)C1=C(N=CC=C1)/C(=N/O)/N |
SMILES canonique |
CCS(=O)(=O)C1=C(N=CC=C1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)





![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)





